molecular formula C10H11BrFN B11727428 1-(4-Bromo-3-fluorophenyl)cyclobutanamine CAS No. 1314785-90-4

1-(4-Bromo-3-fluorophenyl)cyclobutanamine

Katalognummer: B11727428
CAS-Nummer: 1314785-90-4
Molekulargewicht: 244.10 g/mol
InChI-Schlüssel: WXCSGKKFDFNHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of complex organic molecules . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Analyse Chemischer Reaktionen

1-(4-Bromo-3-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The specific mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanamine depends on its application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical and physiological effects. The pathways involved can vary widely based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-fluorophenyl)cyclobutanamine can be compared with other similar compounds such as:

  • 1-(4-Bromo-3-chlorophenyl)cyclobutanamine
  • 1-(4-Bromo-3-methylphenyl)cyclobutanamine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications.

Eigenschaften

CAS-Nummer

1314785-90-4

Molekularformel

C10H11BrFN

Molekulargewicht

244.10 g/mol

IUPAC-Name

1-(4-bromo-3-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI-Schlüssel

WXCSGKKFDFNHEM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CC(=C(C=C2)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.